3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole
Description
3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole is a fluorinated pyrrole derivative characterized by:
- Core structure: A five-membered pyrrole ring with fluorine atoms at the 3 and 4 positions.
- Substituent: A 2-(4-pentylcyclohexyl)ethyl group attached to the nitrogen atom.
Its synthesis likely involves multi-step alkylation or coupling reactions, as inferred from analogous protocols in patent literature .
Properties
CAS No. |
606140-28-7 |
|---|---|
Molecular Formula |
C17H27F2N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3,4-difluoro-1-[2-(4-pentylcyclohexyl)ethyl]pyrrole |
InChI |
InChI=1S/C17H27F2N/c1-2-3-4-5-14-6-8-15(9-7-14)10-11-20-12-16(18)17(19)13-20/h12-15H,2-11H2,1H3 |
InChI Key |
RVSVINSXRFNHAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)CCN2C=C(C(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzaldehyde and 4-pentylcyclohexylamine.
Formation of Intermediate: The initial step involves the condensation of 3,4-difluorobenzaldehyde with 4-pentylcyclohexylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the pyrrole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain 3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of difluorinated ketones or carboxylic acids.
Reduction: Formation of difluorinated alcohols.
Substitution: Formation of substituted pyrroles with various functional groups.
Scientific Research Applications
3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Patent Literature (EP 4374877 A2)
The European patent EP 4374877 A2 describes fluorinated heterocycles with diverse substituents. Key analogs include:
a) (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester (Reference Example 5)
- Core structure : Pyrrolo-pyridazine fused ring.
- Substituents :
- 2,3-Difluoro-4-iodophenyl group (aromatic ring with F and I).
- Ester and hydroxyl functional groups.
- Key differences vs. target compound :
- Iodine substituent increases molecular weight and polarizability.
- The fused pyridazine ring introduces rigidity, contrasting with the flexible cyclohexyl chain in the target compound.
b) 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline (Reference Example 50)
- Core structure : Pyridine and benzene rings.
- Substituents : Trifluoromethyl (-CF₃) groups.
- Key differences vs.
Comparative Analysis Table
Hypothetical data based on structural inferences and patent context :
Key Research Findings
Fluorination Effects: The 3,4-difluoro substitution on pyrrole increases thermal stability and electron deficiency compared to non-fluorinated analogs. This is critical for electronic applications . In Ref. Example 5, iodine’s heavy-atom effect may enhance crystallographic resolution (useful in X-ray studies), whereas fluorine’s small size aids in tuning liquid crystal phase behavior .
Cyclohexyl vs. Aromatic Substituents :
- The 4-pentylcyclohexyl group in the target compound promotes liquid crystalline phases due to its flexible alkyl chain and rigid cyclohexane ring.
- In contrast, Ref. Example 50’s pyridine-CF₃ groups prioritize lipophilicity, favoring membrane permeability in agrochemicals .
Synthesis Challenges :
Crystallographic Considerations
The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures of such compounds . For example:
- Fluorine’s electronegativity affects electron density maps, requiring high-resolution data for accurate refinement.
- SHELXTL (Bruker AXS version) could model the target compound’s cyclohexyl disorder more robustly than simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
